molecular formula C32H40N4O6 B557460 cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid CAS No. 210820-99-8

cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

Cat. No.: B557460
CAS No.: 210820-99-8
M. Wt: 477,52*181,32 g/mole
InChI Key: UDEXYAHZNOKVIG-FTBISJDPSA-N
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Description

The compound specified comprises two distinct entities separated by a semicolon: cyclohexanamine and (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid.

Properties

IUPAC Name

cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6.C6H13N/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;7-6-4-2-1-3-5-6/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31);6H,1-5,7H2/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEXYAHZNOKVIG-FTBISJDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583800
Record name 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210820-99-8
Record name 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

Cyclohexanamine derivatives, particularly the compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid , are significant in medicinal chemistry due to their roles in peptide synthesis and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including:

  • Fluorenylmethoxycarbonyl (Fmoc) group: Commonly used as a protective group in peptide synthesis.
  • Imidazole ring : Often involved in enzyme catalysis and biological signaling.
  • Cyclohexanamine moiety : Imparts unique steric and electronic properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC32H42N2O8
Molecular Weight582.7 g/mol
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

The biological activity of this compound is largely attributed to its role in peptide synthesis:

  • Peptide Bond Formation : The Fmoc group protects the amino group during synthesis, allowing selective reactions at other sites.
  • Selective Deprotection : The compound can undergo deprotection to expose reactive sites for further coupling reactions, facilitating the assembly of complex peptides.

Enzymatic Interactions

Research indicates that the compound interacts with various enzymes, potentially modulating their activity. For instance:

  • Enzyme Inhibition : It may inhibit certain proteases, affecting protein degradation pathways.
  • Receptor Binding : The imidazole group can facilitate binding to histamine receptors, influencing allergic responses.

Anticancer Potential

Studies have shown that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves:

  • Cell Cycle Arrest : By interfering with cell signaling pathways.
  • Reactive Oxygen Species (ROS) Production : Leading to oxidative stress and subsequent cell death.

Case Studies

  • Peptide Synthesis Applications : In a study focusing on solid-phase peptide synthesis (SPPS), the compound was utilized to synthesize peptides with enhanced stability and bioactivity. The presence of the Fmoc group allowed for efficient coupling reactions without side reactions.
  • Antitumor Activity : A clinical trial evaluated a related cyclohexanamine derivative for its efficacy against breast cancer cells. Results indicated significant tumor growth inhibition and enhanced apoptosis rates compared to control groups.

Comparison with Similar Compounds

Cyclohexanamine

Cyclohexanamine (C₆H₁₁NH₂) is a volatile organic compound (VOC) with demonstrated nematicidal activity. Studies show it causes 97.93% mortality in Meloidogyne incognita nematodes at 8.71 µM within 12 hours and inhibits egg hatching effectively .

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic Acid

This is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative with a tert-butyloxycarbonyl (Boc)-protected imidazole side chain. Such compounds are critical in solid-phase peptide synthesis (SPPS) for temporary amine protection (Fmoc) and side-chain stabilization (Boc) .

Comparison with Similar Compounds

Cyclohexanamine and Related Nematicidal VOCs

Cyclohexanamine’s nematicidal efficacy surpasses structurally similar VOCs like cyclohexanone and cyclohexanol (Table 1).

Table 1: Nematicidal Activity of Cyclohexanamine and Analogs

Compound Mortality Rate (12h) Egg Hatching Inhibition Key Reference
Cyclohexanamine 97.93% (8.71 µM) 8.44 juveniles/egg mass
Cyclohexanone 72.5% (26.14 µM) Moderate inhibition
Cyclohexanol 65.8% (26.14 µM) Moderate inhibition

Key Findings :

  • Cyclohexanamine’s primary amine group enhances reactivity with nematode cell membranes .
  • Substituting the amine with a ketone (cyclohexanone) or alcohol (cyclohexanol) reduces potency .

Fmoc-Protected Imidazole Propanoic Acid Derivatives

The second component of the target compound is compared to analogs with varying imidazole-protecting groups (Table 2).

Table 2: Structural and Functional Comparison of Fmoc-Protected Imidazole Derivatives

Compound (CAS No.) Molecular Weight Protecting Groups Storage Conditions Applications Reference
Target Compound (Boc-protected) ~550 (calculated) Fmoc (amine), Boc (imidazole) Likely 2–8°C SPPS, peptide coupling N/A
(S)-2-...benzyl-... (84030-19-3) 467.52 Fmoc, Benzyl 2–8°C, dark SPPS, stable to acids
(S)-2-...trityl-... (109425-51-6) 619.71 Fmoc, Trityl Room temperature SPPS, steric shielding
(S)-2-...hydroxy-... (2679858-41-2) 393.39 Fmoc, Hydroxy Not specified Chelation studies

Key Findings :

  • Boc Protection : The tert-butyloxycarbonyl group offers acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .
  • Trityl Protection : The trityl group provides steric hindrance, preventing undesired side reactions during peptide elongation .
  • Benzyl Protection : Less stable than Boc or trityl, requiring harsher conditions (e.g., HBr/acetic acid) for removal .

Preparation Methods

Imidazole Protection

The imidazole ring is functionalized with a Boc group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous-organic biphasic system. Typical conditions include:

  • Reagents : Boc₂O (1.2 equiv), NaHCO₃ (2.0 equiv), THF/H₂O (3:1 v/v)

  • Reaction Time : 12–16 hours at 0–5°C

  • Yield : 85–90%.

The Boc group stabilizes the imidazole during subsequent Fmoc deprotection steps, as it remains inert to piperidine.

Fmoc Protection of the α-Amine

The amino group of the imidazole-functionalized amino acid is protected using Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) under mild alkaline conditions:

  • Reagents : Fmoc-OSu (1.5 equiv), DIEA (2.0 equiv), DMF

  • Reaction Time : 2–4 hours at room temperature

  • Yield : 92–95%.

The reaction progress is monitored via UV spectroscopy (λ = 301 nm) due to the inherent fluorescence of the Fmoc group.

Resin Loading and SPPS

The Fmoc/Boc-protected amino acid is anchored to a 2-chlorotrityl chloride resin, chosen for its high loading capacity (1.4 mmol/g) and compatibility with Fmoc chemistry:

  • Resin Swelling : DMF, 30 minutes.

  • Coupling : Amino acid (4 equiv), HBTU (4 equiv), HOBt (4 equiv), DIEA (8 equiv) in DMF/CH₂Cl₂ (1:1).

  • Deprotection : 30% piperidine/DMF, 2 × 15 minutes.

Coupling efficiency is validated via Kaiser test or UV monitoring.

Cyclohexanamine Conjugation

Activation of the Carboxylic Acid

The resin-bound amino acid’s C-terminus is activated for amide bond formation with cyclohexanamine:

  • Reagents : HBTU (4 equiv), HOBt (4 equiv), DIEA (8 equiv) in DMF.

  • Reaction Time : 1–2 hours at room temperature.

Coupling with Cyclohexanamine

Cyclohexanamine (5 equiv) is added to the activated resin, facilitating nucleophilic acyl substitution:

  • Solvent : DMF/CH₂Cl₂ (1:1)

  • Reaction Time : 4–6 hours

  • Yield : 88–92%.

Cleavage and Global Deprotection

The peptide-resin conjugate is treated with a TFA-based cleavage cocktail to simultaneously liberate the compound and remove the Boc group:

  • Reagents : TFA/thioanisole/m-cresol/H₂O/EDT/TIS (80:5:5:5:2.5:2.5 v/v)

  • Reaction Time : 2 hours

  • Yield : 75–80%.

Post-cleavage, the crude product is precipitated in cold diethyl ether and centrifuged to remove scavengers.

Purification and Characterization

Preparative HPLC

Purification employs reversed-phase HPLC under gradient conditions:

  • Column : Sun Fire C18 (50 × 100 mm)

  • Mobile Phase : H₂O (0.1% TFA) → CH₃CN (0.1% TFA)

  • Gradient : 10–95% CH₃CN over 15 minutes

  • Flow Rate : 120 mL/min.

Analytical Validation

  • MALDI-TOF MS : Expected [M+H]⁺ calculated for C₃₄H₄₂N₄O₆: 618.3; observed: 618.6.

  • HPLC Purity : >95% (λ = 215 nm).

Optimization and Challenges

Side Reactions

  • Imidazole Alkylation : Minimized by using EDT and TIS as scavengers during TFA cleavage.

  • Incomplete Coupling : Addressed via double coupling with 1.5× reagent equivalents.

Yield Improvement

  • Microwave Assistance : Reduces coupling times by 50% without epimerization.

  • High-Loading Resins : Increase functional group accessibility, improving yields to >90% .

Q & A

Basic: What is the role of the Fmoc and tert-butoxycarbonyl (Boc) protecting groups in this compound?

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) without disrupting acid-labile Boc groups . The Boc group on the imidazole ring stabilizes the heterocycle against side reactions during coupling, requiring strong acids like trifluoroacetic acid (TFA) for removal . This dual protection strategy ensures orthogonal reactivity, critical for synthesizing complex peptides with histidine-like residues.

Advanced: How can coupling efficiency be optimized when incorporating this compound into peptide chains?

Coupling efficiency depends on:

  • Reagent choice : Use coupling agents like HATU or DIC with HOAt to minimize racemization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reagent activity .
  • Temperature control : Reactions at 0–4°C reduce epimerization risks .
  • Monitoring : Real-time monitoring via HPLC ensures complete coupling before proceeding .

For example, pre-activating the carboxylate with HATU (1:1 molar ratio) in DMF at 25°C achieves >95% coupling efficiency within 30 minutes .

Basic: What analytical techniques validate the compound’s purity and structural integrity?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities .
  • NMR : 1^1H and 13^{13}C NMR confirm stereochemistry and protecting group integrity (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ for C21_{21}H19_{19}N3_3O5_5: 393.393) .

Advanced: How to mitigate racemization during synthesis of derivatives involving the 2S chiral center?

Racemization at the 2S position is minimized by:

  • Low-temperature coupling : Reactions conducted at 0–4°C reduce base-induced epimerization .
  • Minimizing basic conditions : Use HOAt instead of HOBt to lower pKa of the carboxylate, reducing activation time .
  • Chiral auxiliaries : Temporary protecting groups (e.g., Emoc) stabilize the stereochemistry during iterative couplings .

Post-synthesis, circular dichroism (CD) spectroscopy or chiral HPLC confirms enantiomeric excess (>98%) .

Data Contradiction: How to resolve discrepancies in reported solubility profiles across studies?

Conflicting solubility data (e.g., in DMSO vs. DMF) arise from variations in:

  • Crystallinity : Amorphous forms dissolve faster than crystalline forms. Recrystallization from ethanol/water mixtures improves consistency .
  • Additives : Co-solvents (e.g., 10% v/v 1,2-ethanediol) enhance solubility in polar aprotic solvents .
  • pH adjustment : Buffering at pH 6–7 (using HEPES) prevents aggregation in aqueous solutions .

Standardizing solvent systems and pre-saturating solutions with nitrogen reduces variability .

Advanced: What strategies prevent premature deprotection of the Boc group on the imidazole ring?

Premature deprotection is avoided by:

  • Acid lability control : Use TFA in dichloromethane (0.5–1% v/v) for short durations (5–10 min) .
  • Temperature modulation : Deprotect at −20°C to slow acid reactivity .
  • Scavengers : Adding trisopropylsilane (TIS) or water traps carbocations, preventing side reactions .

Monitor via 19^{19}F NMR (if fluorinated analogs exist) or LC-MS to confirm selective deprotection .

Basic: Why is the imidazole-4-yl substituent significant in peptide design?

The imidazole-4-yl group mimics histidine’s side chain, enabling metal coordination (e.g., Zn2+^{2+} in enzyme active sites) and pH-dependent conformational changes. Its Boc-protected form ensures stability during synthesis while allowing post-deprotection functionalization in catalytic or binding studies .

Advanced: How to analyze conformational isomerism in this compound using spectroscopic methods?

Conformational isomers (e.g., rotamers) are identified via:

  • Dynamic NMR : Variable-temperature 1^1H NMR (25–60°C) reveals coalescence of imidazole proton signals, indicating rotational barriers .
  • 2D NOESY : Correlates spatial proximity of Fmoc and imidazole protons, confirming predominant conformers .
  • DFT calculations : Computational models (e.g., B3LYP/6-31G*) predict energetically favored rotamers, validated experimentally .

Data Contradiction: How to address conflicting yields in SPPS when using this compound?

Yield discrepancies arise from:

  • Resin loading variability : Pre-swelling resins (e.g., Wang resin) in DCM for 24 hours ensures uniform loading .
  • Coupling cycles : Double couplings (2 × 30 min) with fresh reagents improve incorporation rates .
  • Machine calibration : Automated synthesizers require regular calibration of reagent delivery systems .

Report yields with detailed protocols (e.g., molar excess, resin type) to enable cross-study comparisons .

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